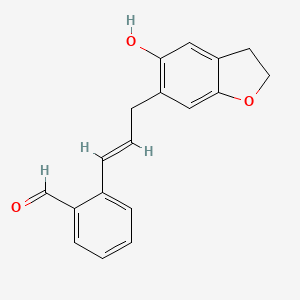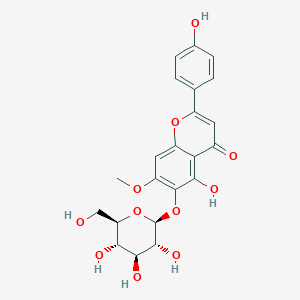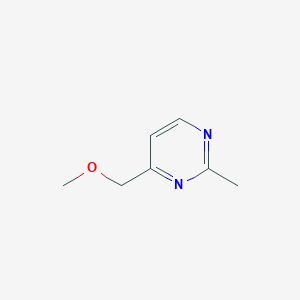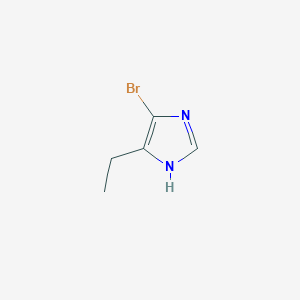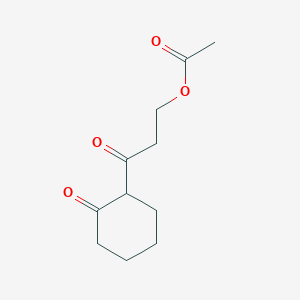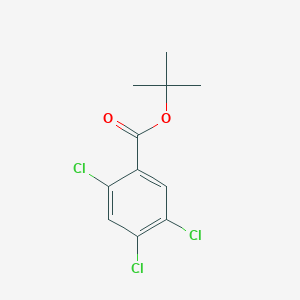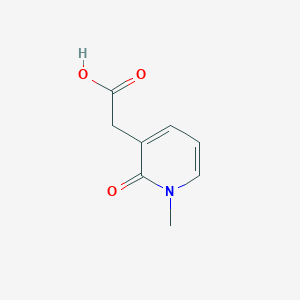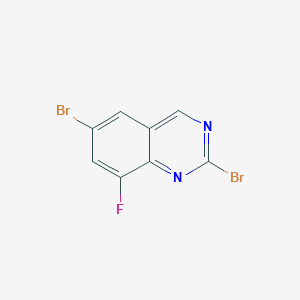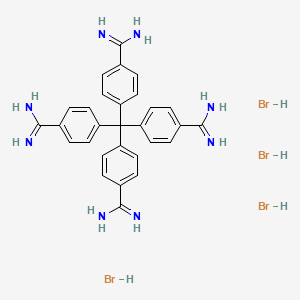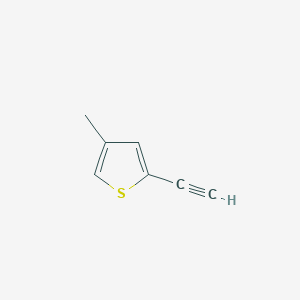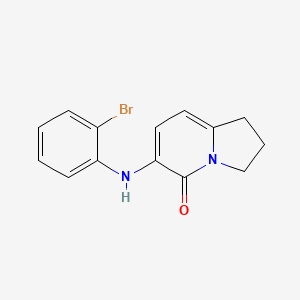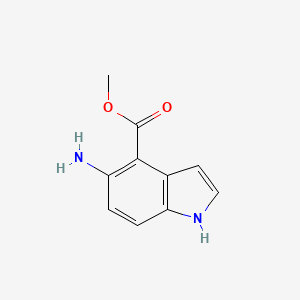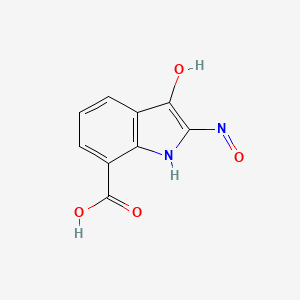
2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is notable for its unique structure, which includes a hydroxyamino group, a keto group, and a carboxylic acid group, making it a versatile molecule in synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve nitration, reduction, and subsequent cyclization to form the indole core. The hydroxyamino group can be introduced through selective hydroxylation and amination reactions.
Industrial Production Methods: Industrial production of this compound may leverage catalytic processes to enhance yield and efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis are often employed to streamline the production process. These methods ensure high purity and scalability, essential for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The keto group can be reduced to a hydroxyl group under mild conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating mixtures.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions. The hydroxyamino group plays a crucial role in forming hydrogen bonds with target proteins, enhancing its binding affinity and specificity. This mechanism is particularly relevant in its potential anti-cancer activity, where it may induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-oxo-3H-indole-7-carboxylic acid
- 2-Hydroxy-3-oxo-3H-indole-7-carboxylic acid
- 2-(Hydroxyamino)-3-oxo-3H-indole-5-carboxylic acid
Comparison: While these compounds share structural similarities, 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid is unique due to the specific positioning of the hydroxyamino group. This positioning influences its reactivity and interaction with biological targets, making it a distinct and valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
5569-93-7 |
|---|---|
Molekularformel |
C9H6N2O4 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
3-hydroxy-2-nitroso-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-7-4-2-1-3-5(9(13)14)6(4)10-8(7)11-15/h1-3,10,12H,(H,13,14) |
InChI-Schlüssel |
DYSOCQYXGSHVIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=C2O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




